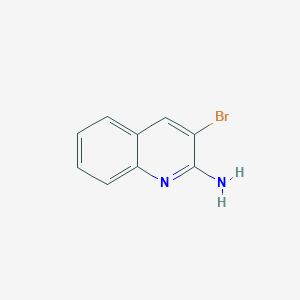

3-Bromoquinolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEFDUOXWWDNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627504 | |

| Record name | 3-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36825-31-7 | |

| Record name | 3-Bromo-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36825-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromoquinolin-2-amine chemical properties and structure

An In-Depth Technical Guide to 3-Bromoquinolin-2-amine: Structure, Properties, and Synthetic Utility

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] this compound emerges as a particularly valuable derivative, offering a bifunctional platform for molecular elaboration. It incorporates a nucleophilic amino group and a synthetically versatile bromine atom on the same heterocyclic core. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it explores its synthetic pathways, characteristic reactivity, and significance as a building block for researchers in drug discovery and materials science.

Molecular Structure and Chemical Identity

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring fused to a benzene ring, with a primary amine (-NH₂) at the C2 position and a bromine atom at the C3 position. The presence of the electron-donating amino group and the electron-withdrawing, yet synthetically labile, bromine atom creates a unique electronic and reactive profile, making it a strategic intermediate for complex molecular synthesis.

Key Identifiers:

-

Compound Name: this compound

-

Synonyms: 2-Amino-3-bromoquinoline, 3-Bromo-2-quinolinamine[3]

Physicochemical and Spectroscopic Properties

The precise experimental determination of all physicochemical properties is not widely published; therefore, some values are computationally derived.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 223.07 g/mol | [3][5] |

| Exact Mass | 221.97926 g/mol | [3] |

| Topological Polar Surface Area | 38.9 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [5] |

Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. The following sections describe the expected spectral features based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the five protons on the quinoline core. The protons on the benzene portion of the ring system will exhibit characteristic splitting patterns (doublets, triplets). The primary amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. A key validation step involves D₂O exchange, which would cause the disappearance of the N-H signal.[7]

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine unique signals for the nine carbon atoms of the quinoline skeleton. The carbon atom attached to the bromine (C3) would be significantly influenced, while the carbon bearing the amino group (C2) would also show a characteristic shift.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. For this compound, the most characteristic feature would be a pair of N-H stretching absorption bands in the 3300-3500 cm⁻¹ region, which is typical for a primary amine.[7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum will exhibit a distinctive molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive signature for a monobrominated compound.[8]

Synthesis and Reactivity

The strategic value of this compound lies in its dual reactivity, enabling sequential or orthogonal functionalization.

Synthetic Approach

While multiple synthetic routes can be envisioned, a common and logical approach involves the direct bromination of 2-aminoquinoline. The amino group at the C2 position is an activating, ortho-, para-director. Therefore, direct electrophilic bromination is expected to favor substitution at the C3 position.

Caption: Synthetic workflow for this compound.

Illustrative Experimental Protocol (Electrophilic Bromination)

This protocol is a generalized procedure and should be optimized based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-aminoquinoline (1.0 eq.) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath. Dissolve N-Bromosuccinimide (NBS) or bromine (1.05 eq.) in the same solvent and add it dropwise to the stirred solution of 2-aminoquinoline over 30 minutes. The rationale for dropwise addition at low temperature is to control the reaction rate and minimize potential side reactions or over-bromination.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. This serves as a self-validating checkpoint for reaction completion.

-

Work-up: Quench the reaction by pouring the mixture into a beaker of ice water. Neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.

-

Isolation and Purification: The crude product may precipitate out and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

-

Reactions at the Amino Group: The primary amine at C2 is a potent nucleophile and can undergo a variety of transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.

-

Reactions at the Bromo Group: The C-Br bond at the C3 position is a prime site for modern cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This versatility allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space for drug discovery programs. Bromoquinolines are well-established precursors for synthesizing multifunctional quinoline derivatives.[9]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility is rooted in the strategic placement of its two functional groups.

-

Scaffold for Medicinal Chemistry: The quinoline core is found in numerous FDA-approved drugs. By using this compound as a starting point, medicinal chemists can rapidly generate libraries of novel compounds for screening. Substituted quinolines have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[2][9]

-

Building Block for Functional Materials: The rigid, planar quinoline system has applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and chemical sensors. The functional handles on this compound allow it to be incorporated into larger polymeric or supramolecular structures.

Safety, Handling, and Storage

-

Hazard Classification: Based on analogous compounds, this compound should be treated as harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin and serious eye irritation.[10][11][12][13][14]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere and protected from light is recommended.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its amino and bromo functionalities. Its stable quinoline core, combined with these versatile synthetic handles, makes it a powerful building block for constructing complex molecules targeting a range of applications, from novel therapeutics to advanced functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage the full potential of the quinoline scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 36825-31-7 [amp.chemicalbook.com]

- 5. 36825-31-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 36825-31-7 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.fr [fishersci.fr]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical characteristics of 3-Bromoquinolin-2-amine

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromoquinolin-2-amine

Introduction

This compound is a heterocyclic aromatic amine that serves as a pivotal building block in medicinal chemistry and materials science.[1] The quinoline scaffold itself is a privileged structure, found in numerous biologically active compounds. The strategic placement of a bromine atom at the 3-position and an amino group at the 2-position provides two versatile reactive handles for synthetic elaboration. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various nucleophilic reactions.[1][2]

This guide offers a comprehensive exploration of the core . It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also the causal logic behind its chemical behavior and the experimental protocols for its characterization.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The fundamental details of this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 2-Amino-3-bromoquinoline, 3-Bromo-2-quinolinamine | [3] |

| CAS Number | 36825-31-7 | [3] |

| Molecular Formula | C₉H₇BrN₂ | [3] |

| Molecular Weight | 223.07 g/mol | [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)N)Br | |

| InChI Key | XOXNGIYWQRRRPW-UHFFFAOYSA-N |

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The positions of the bromine and amine substituents are critical to its reactivity profile.

Core Physicochemical Properties

The physical state and behavior of a compound in various environments are dictated by its inherent physicochemical properties. These parameters are crucial for designing reaction conditions, developing formulations, and predicting biological interactions.

| Property | Predicted/Observed Value | Source |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | Not available in search results. | |

| Boiling Point | 322.6 ± 22.0 °C (Predicted) | [4] |

| Density | 1.649 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.16 ± 0.50 (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | [3] |

Solubility Profile

The solubility of this compound is a direct consequence of its hybrid structure. The large, hydrophobic quinoline ring system dominates its character, rendering it poorly soluble in aqueous solutions. However, the presence of the amino group, capable of hydrogen bonding, allows for solubility in various organic solvents.[1] It is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. This differential solubility is a key consideration for its use in both reaction chemistry and biological assays.

Acidity and Basicity (pKa)

The predicted pKa of 4.16 for the conjugate acid of this compound indicates that it is a weak base.[4][5] The basicity of amines is attributed to the lone pair of electrons on the nitrogen atom.[2] In this molecule, there are two potential sites for protonation: the exocyclic amino group at position 2 and the ring nitrogen at position 1. The delocalization of the lone pair from the amino group into the aromatic system can reduce its basicity compared to a simple alkylamine. Understanding the pKa is vital for predicting the compound's charge state at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.

Spectroscopic Characterization Workflow

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm). The protons on the pyridine part of the ring will likely be more deshielded (further downfield) due to the electron-withdrawing effect of the ring nitrogen. The protons on the benzene ring will appear as a more complex multiplet pattern. The two protons of the -NH₂ group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the bromine (C3) and the carbon attached to the amine (C2) will have characteristic chemical shifts influenced by the electronegativity of these substituents.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues about the molecule's composition through isotopic patterns and fragmentation.

-

Molecular Ion Peak: The key diagnostic feature in the mass spectrum of this compound is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), this peak will appear as a pair of signals of nearly equal intensity, separated by 2 mass-to-charge units (m/z), corresponding to [M]⁺ and [M+2]⁺.[6] This doublet is a definitive indicator of the presence of a single bromine atom.

-

Fragmentation: Common fragmentation pathways may involve the loss of HBr or the cleavage of the quinoline ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C-H aromatic stretching: Just above 3000 cm⁻¹.

-

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Chemical Reactivity and Stability

The synthetic utility of this compound stems from its two distinct reactive sites, which allow for sequential and regioselective modifications.

Caption: Reactive sites on the this compound scaffold.

Nucleophilicity of the Amino Group

The lone pair of electrons on the nitrogen of the 2-amino group makes it a potent nucleophile.[2] It can readily react with electrophiles such as acyl chlorides and acid anhydrides to form amides, or with alkyl halides to form secondary and tertiary amines.[2]

Reactivity of the C-Br Bond

The carbon-bromine bond at the 3-position is a key site for building molecular complexity. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

-

Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds, introducing a different amine.[7]

-

Heck Coupling: To form new carbon-carbon bonds with alkenes. These reactions are foundational in modern drug discovery, allowing for the rapid generation of diverse chemical libraries based on the quinoline core.[8]

Stability and Storage

This compound is a stable solid under standard conditions. For long-term storage and to maintain its purity, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) and refrigerated at 2–8 °C.[4] This minimizes potential degradation from atmospheric moisture and oxygen.

Standard Experimental Protocols

The following protocols provide standardized, self-validating methodologies for handling and analyzing this compound.

Protocol: Qualitative Solubility Assessment

Objective: To determine the qualitative solubility of this compound in various solvents.

Methodology:

-

Preparation: Label a series of small, clean test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Dichloromethane, Hexane, DMSO).

-

Aliquotting: Add approximately 10-20 mg of this compound to each test tube. The exact mass is not critical, but consistency allows for better comparison.[9]

-

Solvent Addition: Add the corresponding solvent to each tube in 0.5 mL increments.

-

Mixing: Gently agitate or vortex each tube for 30 seconds to facilitate dissolution.

-

Observation: Observe each tube against a contrasting background. Record whether the solid is fully soluble, partially soluble, or insoluble.

-

Incremental Addition: If the solid is not fully dissolved, add another 0.5 mL of solvent and repeat the mixing and observation steps. This helps to differentiate between poor solubility and slight solubility.[9]

Protocol: Sample Preparation for NMR Analysis

Objective: To prepare a high-quality sample of this compound for ¹H and ¹³C NMR spectroscopy.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[6]

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

-

Dissolution: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Gently swirl or vortex the vial until the sample is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils (typically a height of ~4-5 cm).

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on typical safety data for similar aromatic amines and brominated compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

-

Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Hazard Summary: This compound is classified as a potential skin, eye, and respiratory irritant.[10] Avoid direct contact with skin and eyes, and prevent inhalation of the powder.[10][11]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

-

Ingestion: Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[11]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release it into the environment.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. Its physicochemical properties—characterized by poor aqueous solubility, weak basicity, and distinct spectroscopic signatures—are direct reflections of its molecular structure. The presence of both a nucleophilic amino group and a bromine atom primed for cross-coupling reactions makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. A thorough understanding of the characteristics detailed in this guide is fundamental for any researcher aiming to effectively and safely utilize this compound in their scientific endeavors.

References

- 1. Buy 3-Bromo-6-methylquinolin-2-amine (EVT-12004316) | 1447961-75-2 [evitachem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Page loading... [guidechem.com]

- 4. This compound | 36825-31-7 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. amherst.edu [amherst.edu]

- 10. fishersci.fr [fishersci.fr]

- 11. fishersci.com [fishersci.com]

synthesis and characterization of 3-Bromoquinolin-2-amine

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromoquinolin-2-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the strategic introduction of a bromine atom at the 3-position and an amine at the 2-position creates a versatile intermediate for further functionalization.[1][2] This document outlines a reliable synthetic protocol, detailed purification procedures, and a multi-technique analytical workflow for unambiguous characterization, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

Quinoline derivatives are prevalent in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The 2-aminoquinoline moiety, in particular, is a key pharmacophore in several therapeutic agents. The addition of a bromine atom at the C-3 position serves as a synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce molecular diversity. This guide presents a robust and reproducible approach, moving from commercially available starting materials to a fully characterized final product.

Synthetic Strategy: Direct Bromination of 2-Aminoquinoline

The most direct and efficient pathway to this compound is the electrophilic bromination of the parent 2-aminoquinoline. The amino group at the C-2 position is a powerful activating group, directing electrophilic substitution to the C-3 position of the quinoline ring. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often the preferred brominating agent as it offers milder reaction conditions and improved selectivity, minimizing the formation of over-brominated byproducts.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating amino group enhances the nucleophilicity of the quinoline ring, particularly at the C-3 position. NBS serves as a source of an electrophilic bromine species (Br+), which is attacked by the electron-rich heterocyclic ring. Subsequent loss of a proton re-aromatizes the ring system to yield the stable 3-bromo-substituted product.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Aminoquinoline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-aminoquinoline (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Synthetic Workflow Diagram

References

Introduction: A Versatile Scaffold for Modern Chemistry

An In-depth Technical Guide to 3-Bromoquinolin-2-amine (CAS 36825-31-7): Synthesis, Reactivity, and Applications in Drug Discovery

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents and biologically active compounds.[1] Its rigid, bicyclic aromatic system provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Within this important class of heterocycles, this compound emerges as a particularly valuable and versatile building block for researchers in drug discovery and materials science.

This technical guide offers a senior application scientist's perspective on this compound (CAS: 36825-31-7), moving beyond simple data recitation to explain the causality behind its synthesis and application. We will explore its physicochemical properties, detail modern synthetic strategies, dissect its reactivity, and illustrate its utility in creating diverse molecular libraries. The strategic placement of an amino group at the C2 position and a bromine atom at the C3 position provides two orthogonal, highly tractable synthetic handles. The bromine atom is primed for a host of palladium-catalyzed cross-coupling reactions, while the nucleophilic amino group offers a distinct site for functionalization. This dual functionality allows for the systematic and logical construction of complex molecules, making it an indispensable tool for lead optimization and the exploration of chemical space.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful experimentation. The data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 36825-31-7 | [2][3] |

| Molecular Formula | C₉H₇BrN₂ | [2][4] |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | (Typically) Off-white to yellow solid | Varies by supplier |

| Topological Polar Surface Area | 38.9 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5] |

Spectroscopic Signature Analysis: What to Expect

Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (~7.0-9.0 ppm).[6] The protons on the carbocyclic ring (H5, H6, H7, H8) will appear as a complex multiplet pattern, while the lone proton on the pyridine ring (H4) will likely be a singlet, deshielded by the adjacent nitrogen. The amine (-NH₂) protons typically present as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.[7] The addition of D₂O will cause the -NH₂ signal to disappear, a classic confirmatory test.[7]

-

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should reveal nine unique carbon signals.[6] The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Carbons adjacent to the nitrogen atoms (C2, C4, C8a) will be deshielded and appear downfield.[7]

-

Mass Spectrometry (MS) : The mass spectrum provides definitive proof of molecular weight and elemental composition. A key diagnostic feature for this compound is the isotopic signature of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak (M⁺) will appear as a characteristic pair of peaks (an M and M+2 peak) of roughly equal intensity, separated by two mass units.[6] This doublet is an unmistakable indicator of a monobrominated compound.

Modern Synthesis Strategies: A Regioselective Approach

The synthesis of specifically substituted quinolines can be challenging due to competing reaction sites. While classical methods exist, modern organic synthesis favors reactions that offer high regioselectivity and efficiency. A notable strategy for preparing 3-bromoquinoline derivatives involves a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[8] This approach builds the functionalized heterocyclic ring system in a controlled manner.

Synthesis via Acid-Promoted Rearrangement and Cycloaddition

This method leverages the in-situ generation of a reactive intermediate from an arylmethyl azide, which then undergoes a cycloaddition with a bromoalkyne, followed by oxidation to yield the aromatic quinoline core.[8]

Caption: Workflow for regioselective synthesis of 3-bromoquinolines.

Experimental Protocol: Synthesis of a 3-Bromoquinoline Derivative

Causality: This protocol is based on the principles of the method described by Reddy et al.[8] The use of a strong acid like triflic acid (TfOH) is crucial for promoting the rearrangement of the azide to the reactive N-aryliminium ion. The subsequent cycloaddition is a powerful C-C and C-N bond-forming step. Finally, an oxidant like DDQ is required to aromatize the dihydroquinoline intermediate to the stable quinoline ring system.

-

Reaction Setup : To a solution of the starting arylmethyl azide (1.0 equiv) in a suitable solvent (e.g., dichloroethane) at 0 °C, add the 1-bromoalkyne (1.2 equiv).

-

Initiation : Slowly add triflic acid (TfOH) (1.5 equiv) to the cooled mixture. The acid catalyzes the formation of the key N-aryliminium ion intermediate.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Oxidation : Once the formation of the dihydroquinoline intermediate is complete, add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv) to the reaction mixture.

-

Aromatization : Heat the mixture to 60-80 °C and stir for an additional 6-12 hours until aromatization is complete (as monitored by TLC).

-

Workup and Purification : Cool the reaction to room temperature, quench with a saturated sodium bicarbonate solution, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Isolation : Purify the crude product by column chromatography on silica gel to afford the pure 3-bromoquinoline derivative.

Chemical Reactivity and Synthetic Utility

The power of this compound lies in its capacity for selective, high-yielding transformations at its two distinct functional groups. This allows for a modular approach to building molecular complexity.

The C3-Bromine: A Gateway for Cross-Coupling

The bromine atom serves as an exceptionally reliable handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

The Suzuki-Miyaura coupling is arguably the most widely used method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and aryl-heteroaryl structures.[9][10] This reaction is fundamental for elaborating the this compound core with new aryl or heteroaryl fragments to probe structure-activity relationships (SAR).

-

Mechanism Insight : The reaction proceeds via a well-established catalytic cycle.[10] A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. This is followed by transmetalation, where the organic group from an organoboron reagent (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.[9]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[11][12] Applying this reaction to this compound allows for the introduction of a second, diverse amino group at the C3 position, creating scaffolds with unique hydrogen bonding capabilities and substitution vectors.

-

Protocol: General Procedure for Buchwald-Hartwig Amination Causality: This protocol requires an inert atmosphere to protect the sensitive Pd(0) catalyst from oxygen.[1] A strong, non-nucleophilic base (e.g., NaOtBu) is essential for deprotonating the amine coupling partner, facilitating its entry into the catalytic cycle.[13] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to stabilize the palladium intermediates and promote the crucial reductive elimination step.[11]

-

Setup : In a glovebox or under an inert atmosphere (Argon/Nitrogen), add this compound (1.0 equiv), the desired amine coupling partner (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (2-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv) to an oven-dried reaction vessel.

-

Solvent Addition : Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction : Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup : After cooling, dilute the reaction with an organic solvent and water or an aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase.

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, concentrate, and purify via column chromatography.

-

The C2-Amino Group: A Nucleophilic Center

The primary amine at the C2 position provides a second, orthogonal site for chemical modification. Standard amine chemistry can be employed to further diversify the scaffold.

-

Acylation/Sulfonylation : Reacting the amine with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. This is a common tactic in medicinal chemistry to introduce groups that can act as hydrogen bond acceptors or to modulate the compound's physicochemical properties, such as solubility and lipophilicity.

-

Alkylation : While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amines at this position.

Applications in Drug Discovery: Building Diverse Libraries

The true value of this compound is realized when its dual reactivity is leveraged to rapidly generate libraries of analogues for biological screening. Derivatives of the quinoline scaffold are known to possess a wide range of biological activities, including potential as anticancer and antimalarial agents.[9][14] Specifically, substituted quinolines have been identified as potent inhibitors of key oncology targets like EGFR kinases.[9]

The logical workflow below illustrates how a researcher can systematically explore the chemical space around this core.

Caption: Library generation strategy using this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions for related halo-amino-aromatic compounds should be followed. Based on data for the closely related 3-bromoquinoline, the compound should be handled with care.[15][16]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Handling : Use only under a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Hazards : Likely to be harmful if swallowed, inhaled, or in contact with skin.[15][17] May cause skin, eye, and respiratory irritation.[16]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light.[5]

Conclusion

This compound (CAS 36825-31-7) is more than just another chemical intermediate; it is a strategically designed building block that empowers chemists to efficiently and systematically synthesize complex molecules. Its well-differentiated reactive sites—the bromine atom ready for cross-coupling and the amino group for nucleophilic chemistry—provide a logical and robust platform for diversification. For researchers and scientists in drug development, mastering the application of this scaffold opens the door to the rapid generation of novel compound libraries, accelerating the journey from initial hit to optimized lead candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 36825-31-7 [chemicalbook.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. 36825-31-7|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.fr [fishersci.fr]

Spectroscopic Blueprint of a Key Pharmaceutical Scaffold: A Technical Guide to 3-Bromoquinolin-2-amine

Introduction: The Structural Significance of 3-Bromoquinolin-2-amine

In the landscape of drug discovery and development, the quinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. The strategic introduction of substituents onto this bicyclic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. This compound (CAS No. 36825-31-7) represents a particularly valuable building block.[1] Its molecular formula is C₉H₇BrN₂, with a molecular weight of approximately 223.07 g/mol .[1][2] The presence of a bromine atom at the 3-position provides a versatile handle for further synthetic modifications via cross-coupling reactions, while the amine group at the 2-position significantly influences the electronic distribution and hydrogen bonding capabilities of the molecule.

This guide provides an in-depth technical analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and characterization of this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures, such as 2-aminoquinoline and 3-bromoquinoline, to present a robust, predictive blueprint of its spectroscopic signature.[3][4][5][6] This approach, grounded in first principles of spectroscopy and substituent effects, serves as a reliable reference for researchers synthesizing or utilizing this important intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a standardized procedure for obtaining high-resolution NMR spectra for quinoline derivatives.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, within a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for aromatic amines due to its ability to solubilize the sample and resolve N-H proton signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).

-

Spectrometer Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Before data acquisition, the magnetic field is "locked" to the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

-

¹H NMR Acquisition: A standard single-pulse experiment is executed. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. To achieve an adequate signal-to-noise ratio, 8 to 16 scans are typically co-added.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phased, baseline corrected, and calibrated to the TMS reference.

Diagram: General NMR Analysis Workflow

Caption: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the amine protons and the five aromatic protons on the quinoline core. The electron-donating amine group at C2 will cause a general upfield shift (to lower ppm) of protons on the pyridine ring, while the electron-withdrawing bromine at C3 will deshield adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH₂ | 5.0 - 6.5 | Broad singlet | Chemical shift is solvent and concentration dependent. Disappears upon D₂O exchange.[7] |

| H-4 | 8.0 - 8.2 | Singlet | Deshielded by proximity to nitrogen and bromine. Appears as a sharp singlet due to the absence of adjacent protons. |

| H-5 | 7.7 - 7.9 | Doublet | Part of the benzenoid ring system. Coupled to H-6. |

| H-6 | 7.2 - 7.4 | Triplet (ddd) | Coupled to H-5 and H-7. |

| H-7 | 7.5 - 7.7 | Triplet (ddd) | Coupled to H-6 and H-8. |

| H-8 | 7.8 - 8.0 | Doublet | Deshielded due to its peri-position relative to the nitrogen atom. Coupled to H-7. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The chemical shifts are heavily influenced by the attached heteroatoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 155 - 160 | Highly deshielded due to direct attachment to two nitrogen atoms (in its tautomeric imine form) and the ring nitrogen. |

| C-3 | 110 - 115 | Shielded by the amine group but deshielded by bromine. The C-Br bond is a key feature. |

| C-4 | 138 - 142 | Deshielded by the adjacent nitrogen atom. |

| C-4a | 120 - 125 | Bridgehead carbon, typically appears in this region. |

| C-5 | 128 - 131 | Standard aromatic carbon resonance. |

| C-6 | 123 - 126 | Standard aromatic carbon resonance. |

| C-7 | 126 - 129 | Standard aromatic carbon resonance. |

| C-8 | 127 - 130 | Standard aromatic carbon resonance. |

| C-8a | 145 - 149 | Bridgehead carbon attached to nitrogen, resulting in a downfield shift. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State IR Analysis

Step-by-Step Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Predicted IR Absorption Bands

The IR spectrum will be dominated by features characteristic of a primary aromatic amine and the substituted quinoline ring system.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium | A doublet is expected, characteristic of a primary amine (-NH₂).[8] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the aromatic quinoline core.[8] |

| 1650 - 1580 | N-H Bend (Scissoring) | Strong | A strong, sharp band confirming the primary amine group.[7] |

| 1600 - 1450 | C=C & C=N Ring Stretch | Medium-Strong | Multiple bands are expected, characteristic of the aromatic and heteroaromatic rings. |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | Indicates the bond between the aromatic ring and the amine nitrogen.[8] |

| ~1050 | C-Br Stretch | Medium | While in the fingerprint region, a band here can be indicative of the C-Br bond. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can provide information about the substitution pattern on the benzenoid ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized by heating in a high vacuum and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.

Diagram: Structural Elucidation Logic

Caption: Logical flow of structural elucidation.

Predicted Mass Spectrum and Fragmentation

The key feature in the mass spectrum of this compound will be the molecular ion peak, which will appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).

| m/z Value | Ion | Interpretation |

| 222, 224 | [C₉H₇BrN₂]⁺• | Molecular Ion (M⁺•) . The two peaks of nearly equal intensity, separated by 2 m/z units, are the definitive signature of a monobrominated compound.[4] |

| 143 | [M - Br]⁺ | This fragment corresponds to the loss of the bromine radical, a common fragmentation pathway for bromo-aromatics. |

| 116 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the quinoline ring is a characteristic fragmentation for this heterocyclic system. |

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the precise substitution pattern. IR spectroscopy offers rapid verification of key functional groups, particularly the primary amine. Finally, mass spectrometry provides definitive proof of the molecular weight and the elemental composition, with the characteristic bromine isotopic pattern serving as a crucial validation point. Together, these techniques deliver the self-validating system of evidence required for structural confirmation in any research or drug development setting.

References

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - 3-bromoquinolin-8-amine (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 3. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromoquinoline(5332-24-1) 1H NMR [m.chemicalbook.com]

- 6. 3-Bromoquinoline(5332-24-1) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. analyzetest.com [analyzetest.com]

3-Bromoquinolin-2-amine: A Methodological Approach to Determining Solubility and Stability

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

3-Bromoquinolin-2-amine is a heterocyclic compound featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development due to the broad biological activities exhibited by its derivatives[1]. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from bioavailability and formulation design to shelf-life and safety[2][3][4]. This guide provides a comprehensive, methodology-focused framework for researchers and drug development professionals to rigorously characterize the solubility and stability of this compound. We move beyond simple data reporting to explain the causality behind experimental choices, presenting self-validating protocols that ensure data integrity and build a robust foundation for preclinical and clinical development.

Foundational Physicochemical Characterization

Before embarking on solubility or stability studies, a baseline characterization of this compound is essential. These initial parameters inform experimental design and aid in the interpretation of subsequent results.

1.1 Core Molecular Properties

The fundamental identity of the molecule is the starting point for all analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | [5][6] |

| Molecular Weight | 223.07 g/mol | [5][6] |

| CAS Number | 36825-31-7 | [7][8] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [6] |

| Computed LogP | 2.5795 | [6] |

The TPSA and LogP values suggest moderate polarity and lipophilicity, indicating that solubility could be a critical parameter to optimize. The presence of a basic amine and a quinoline ring system implies that the compound's properties will be highly dependent on pH.

Comprehensive Solubility Profiling

Solubility dictates how a drug dissolves and is absorbed by the body, making it a cornerstone of drug discovery and development[3]. We will delineate the protocols for determining two distinct but complementary types of solubility: kinetic and thermodynamic.

2.1 Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous medium[9]. This assay is invaluable during the early stages of drug discovery for ranking compounds and guiding structure-activity relationship (SAR) studies[9].

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This method is chosen for its speed and suitability for high-throughput screening, detecting precipitation by measuring light scattering[3][10].

Rationale: The goal is to quickly assess the solubility limit under non-equilibrium conditions, mimicking how compounds are often handled in initial biological screens[11].

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Laser Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).

-

Aqueous Addition: Rapidly add PBS (pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) across all wells. This rapid phase change from an organic to an aqueous environment is what defines the "kinetic" nature of the assay[9].

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity (light scattering) in each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

2.2 Thermodynamic Solubility: The Gold Standard for Pre-formulation

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after equilibrium has been established between the dissolved and undissolved solid forms[2][10]. This value is critical for formulation development and predicting in vivo behavior[9].

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

The shake-flask method is the universally accepted gold standard for determining thermodynamic solubility[2].

Rationale: This protocol ensures that a true equilibrium is reached, providing a definitive measure of the compound's maximum dissolved concentration under specific conditions (pH, temperature)[11].

Materials:

-

This compound (solid powder)

-

Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV analytical method (see Section 3.1)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each of the selected aqueous buffers. The excess solid is crucial to ensure saturation is achieved[2].

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical; centrifugation alone can overestimate solubility due to suspended microparticulates[11]. Adsorption to the filter should be pre-assessed.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a pre-validated, stability-indicating HPLC-UV method.

-

Data Presentation: The results are reported as µg/mL or µM at each specific pH and temperature.

Illustrative Data Summary: Solubility Profile

The following table presents a hypothetical but expected solubility profile for this compound, which, as a basic compound, should exhibit higher solubility at lower pH.

| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS (pH 7.4), 2% DMSO | 25 | 45 |

| Thermodynamic | 0.1 N HCl (pH 1.2) | 25 | > 1000 |

| Thermodynamic | Acetate Buffer (pH 4.5) | 25 | 250 |

| Thermodynamic | Phosphate Buffer (pH 6.8) | 25 | 38 |

| Thermodynamic | Phosphate Buffer (pH 7.4) | 25 | 25 |

Workflow for Solubility Determination

Caption: Workflow for solubility assessment of this compound.

Stability Assessment and Degradation Pathway Elucidation

Stability testing determines how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light[4]. Forced degradation (or stress testing) is a critical component, deliberately exposing the compound to harsh conditions to identify likely degradation products and establish degradation pathways[4][12].

3.1 Prerequisite: Development of a Stability-Indicating Analytical Method

A self-validating stability study is impossible without an analytical method proven to be "stability-indicating." This means the method must be able to accurately quantify the parent compound (this compound) without interference from any potential degradation products, process impurities, or excipients[13][14]. Reversed-phase HPLC with UV detection is the workhorse for this application[15][16].

Protocol: HPLC Method Development and Validation

Rationale: The goal is to achieve baseline separation between the main peak (parent drug) and all potential degradant peaks generated during stress testing.

Procedure:

-

Initial Method Scouting: Begin with a generic gradient reversed-phase HPLC method (e.g., C18 column, mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Forced Degradation Sample Analysis: Subject the compound to preliminary harsh stress conditions (e.g., reflux in 1 N HCl, 1 N NaOH, and 30% H₂O₂). Analyze these stressed samples using the initial HPLC method.

-

Method Optimization: Observe the resulting chromatograms. If co-elution between the parent peak and degradant peaks occurs, optimize the method by adjusting the gradient, mobile phase pH, or column chemistry (e.g., switching to a Phenyl-Hexyl or polar-embedded column)[14]. The goal is to achieve a resolution (Rs) of >1.5 between all peaks.

-

Validation (per ICH Q2(R1) guidelines): Once a suitable method is developed, validate it for specificity, linearity, accuracy, precision, and robustness[15]. Specificity is proven by demonstrating that the parent peak is pure in stressed samples using a photodiode array (PDA) detector to assess peak purity.

3.2 Forced Degradation Studies

These studies are performed on a single batch to explore the intrinsic stability of the molecule[12]. The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.

Protocol: Hydrolytic Degradation

Rationale: To assess susceptibility to degradation in aqueous environments at different pH values, simulating conditions in the gastrointestinal tract and in potential liquid formulations.

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., reflux for 30 minutes)[13].

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Apply the same stress conditions as for acid hydrolysis[13].

-

Neutral Hydrolysis: Dissolve the compound in water and apply the same stress conditions.

-

Sample Analysis: At various time points, withdraw aliquots, neutralize them, dilute to a suitable concentration, and analyze using the validated stability-indicating HPLC method.

Protocol: Oxidative Degradation

Rationale: To test for susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients.

Procedure:

-

Solution Preparation: Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂)[13].

-

Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Sample Analysis: Analyze the sample at various time points by HPLC.

Protocol: Photolytic Degradation

Rationale: To evaluate the compound's stability upon exposure to light, as required for handling and packaging decisions.

Procedure (per ICH Q1B guidelines):

-

Sample Exposure: Expose solid powder and a solution of this compound to a light source providing a specific illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

-

Control Sample: Simultaneously, keep a dark control sample, wrapped in aluminum foil, under the same temperature conditions.

-

Sample Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC.

Illustrative Data Summary: Forced Degradation Results

| Stress Condition | Duration/Temp | % Degradation | Major Degradants (Hypothetical RT) | Observations |

| 0.1 N HCl | 30 min / 60°C | ~15% | D1 (RT 3.5 min) | Significant degradation observed. |

| 0.1 N NaOH | 30 min / 60°C | ~18% | D2 (RT 4.1 min) | Significant degradation observed. |

| 3% H₂O₂ | 24 hr / RT | ~8% | D3 (RT 5.2 min) | Moderate sensitivity to oxidation. |

| Photolytic (Solid) | ICH Q1B | < 2% | - | Stable in solid form. |

| Photolytic (Solution) | ICH Q1B | ~5% | D4 (RT 6.0 min) | Slight degradation in solution. |

Proposed Degradation Pathways

Based on the chemical structure, several degradation pathways are plausible under stress conditions. The quinoline ring system can be susceptible to hydroxylation or ring cleavage under harsh hydrolytic or oxidative conditions[17][18]. The primary amine group is a potential site for oxidation[19]. These hypotheses would be confirmed by characterizing the degradants using techniques like LC-MS to identify their molecular weights and fragmentation patterns.

Workflow for Stability Assessment

Caption: Workflow for conducting forced degradation studies.

Conclusion

The successful development of this compound as a potential therapeutic agent hinges on a robust and early characterization of its solubility and stability. This guide has presented a detailed, causality-driven framework for executing these critical studies. By employing high-throughput kinetic solubility assays in early discovery, followed by the gold-standard shake-flask method for thermodynamic solubility, researchers can build a comprehensive profile to guide SAR and formulation. Furthermore, the implementation of a rigorous forced degradation study, underpinned by a validated stability-indicating HPLC method, is essential for understanding the molecule's intrinsic liabilities and ensuring its quality, safety, and efficacy throughout the development lifecycle. The protocols and workflows described herein provide a self-validating system for generating the high-quality data required for informed decision-making in modern drug development.

References

- 1. Buy 3-Bromo-6-methylquinolin-2-amine (EVT-12004316) | 1447961-75-2 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. rheolution.com [rheolution.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 36825-31-7 [amp.chemicalbook.com]

- 8. 36825-31-7|this compound|BLD Pharm [bldpharm.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Solubility Test | AxisPharm [axispharm.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ijrpp.com [ijrpp.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 3-Bromoquinolin-2-amine

An In-depth Technical Guide to 3-Bromoquinolin-2-amine for Advanced Research

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 36825-31-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established "privileged structure" in pharmacology, and the strategic placement of an amino group at the 2-position and a bromine atom at the 3-position creates a versatile building block for chemical synthesis. This document details the compound's core properties, proposes a logical synthetic route, outlines methodologies for its structural characterization, discusses its potential applications in drug discovery, and provides essential safety and handling protocols.

Core Chemical Properties and Data

This compound is an aromatic heterocyclic amine. The presence of both a nucleophilic amino group and a synthetically versatile bromine atom on the quinoline core makes it a valuable intermediate. Its fundamental properties are summarized below.

| Property | Data |

| IUPAC Name | This compound |

| Synonym(s) | 2-Amino-3-bromoquinoline |

| CAS Number | 36825-31-7 |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| LogP (Predicted) | 2.58 |

Data sourced from commercial supplier databases and computational models.[1]

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for this compound is not prominently available in the literature, a highly plausible and efficient route can be designed based on established principles of electrophilic aromatic substitution on activated heterocyclic systems. The proposed method is the direct bromination of the readily available starting material, 2-aminoquinoline.

Proposed Synthetic Pathway: Electrophilic Bromination

The most logical approach involves the reaction of 2-aminoquinoline with a mild brominating agent, such as N-Bromosuccinimide (NBS), in a suitable organic solvent.

Causality of Reagent Choice and Reaction Conditions:

-

Starting Material: 2-Aminoquinoline is selected because the amino group at the C2 position is a powerful activating group. Through resonance, it increases the electron density of the quinoline ring system, making it more susceptible to electrophilic attack.

-

Directing Effects: The amino group is an ortho-, para- director. The para position (C4) is part of the fused ring system and sterically accessible. However, the ortho position (C3) is also strongly activated. In many quinoline systems, substitution at C3 is kinetically favored under mild conditions.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent over elemental bromine (Br₂) for this transformation. It provides a low, steady concentration of electrophilic bromine, which minimizes over-bromination and the formation of side products that can occur with the more aggressive Br₂.

-

Solvent: A polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane (DCM) is suitable for this reaction, as they can dissolve the starting materials without participating in the reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored by Thin-Layer Chromatography (TLC), and the final product structure must be confirmed by the analytical methods outlined in Section 3.

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-aminoquinoline (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the aqueous layer with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structural Characterization and Validation

Unambiguous confirmation of the molecular structure is paramount. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.[2] While experimental data for this compound is not publicly available, the expected spectral features can be reliably predicted.

Caption: Logical workflow for structural elucidation.

Expected ¹H NMR Spectrum

The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

-

Aromatic Region (δ 7.0-8.5 ppm): Five distinct signals are expected, corresponding to the five protons on the quinoline ring system. The proton at C4 will likely be the most deshielded singlet in the aromatic region due to its proximity to the nitrogen and the bromine atom.

-

Amine Protons (δ 5.0-6.0 ppm): A broad singlet corresponding to the two protons of the -NH₂ group is expected. The chemical shift of these protons can vary depending on solvent and concentration due to hydrogen bonding.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C3) would show a characteristic shift, and the carbons adjacent to the nitrogen (C2 and C8a) would be significantly deshielded.

Expected Mass Spectrum

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-